molecular formula C17H12FNO3 B3602233 2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid

Cat. No.: B3602233
M. Wt: 297.28 g/mol
InChI Key: DLKKDWWVTJKBNU-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a cyano group, a fluorophenyl group, and an ethenyl linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with malononitrile to form 2-(4-fluorophenyl)acetonitrile. This intermediate is then subjected to a Knoevenagel condensation with 4-hydroxybenzaldehyde to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(E)-2-cyano-2-(4-bromophenyl)ethenyl]phenoxy]acetic acid
  • 2-[4-[(E)-2-cyano-2-(4-chlorophenyl)ethenyl]phenoxy]acetic acid
  • 2-[4-[(E)-2-cyano-2-(4-methylphenyl)ethenyl]phenoxy]acetic acid

Uniqueness

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs .

Properties

IUPAC Name

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-15-5-3-13(4-6-15)14(10-19)9-12-1-7-16(8-2-12)22-11-17(20)21/h1-9H,11H2,(H,20,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKKDWWVTJKBNU-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
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2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
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2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
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2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
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2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid
Reactant of Route 6
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2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid

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